molecular formula C22H19BrN4O3S B2816597 3-(3-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine CAS No. 1111260-35-5

3-(3-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

Katalognummer: B2816597
CAS-Nummer: 1111260-35-5
Molekulargewicht: 499.38
InChI-Schlüssel: ZZCDEMJOXMMQTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 3-(3-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine features a pyridazine core substituted at the 3-position with a 3-bromophenyl group and at the 6-position with a sulfanyl-linked 1,2,4-oxadiazole moiety. The oxadiazole ring is further substituted with a 4-ethoxy-3-methoxyphenyl group, which introduces steric bulk and electronic modulation.

Eigenschaften

IUPAC Name

5-[[6-(3-bromophenyl)pyridazin-3-yl]sulfanylmethyl]-3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN4O3S/c1-3-29-18-9-7-15(12-19(18)28-2)22-24-20(30-27-22)13-31-21-10-8-17(25-26-21)14-5-4-6-16(23)11-14/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCDEMJOXMMQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of 3-(3-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The bromophenyl group is introduced via a bromination reaction, while the oxadiazole ring is synthesized separately and then linked to the pyridazine core through a thioether bond. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions and optimizing conditions for cost-effectiveness and efficiency.

Analyse Chemischer Reaktionen

3-(3-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(3-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 3-(3-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The target compound shares structural motifs with several analogs, including:

Compound Name Core Structure Key Substituents Heterocyclic Features Evidence ID
3-(3-Bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine Pyridazine 3-Bromophenyl, oxadiazole with aryl group 1,2,4-Oxadiazole, sulfanyl linkage N/A
5-(4-Bromophenyl)-3-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole Pyrazole 4-Bromophenyl, 4-fluorophenyl Dihydropyrazole
(3-Chlorophenyl)(4-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)-piperazin-1-yl)methanone Piperazine 3-Chlorophenyl, methyl-oxadiazole 1,2,4-Oxadiazole, piperazine
6-([3-(Trifluoromethyl)Phenyl]Sulfanyl)Imidazo[2,1-B][1,3]Thiazole-5-Carbaldehyde Imidazothiazole Trifluoromethylphenyl, sulfanyl Sulfanyl linkage, imidazothiazole

Key Observations:

  • Oxadiazole Derivatives: The target compound’s 1,2,4-oxadiazole ring is analogous to the methyl-oxadiazole in ’s piperazine derivative. The substitution at the oxadiazole’s 3-position (4-ethoxy-3-methoxyphenyl vs.
  • Bromophenyl Positioning : Compared to 4-bromophenyl-substituted pyrazoles in , the target’s 3-bromophenyl group may influence spatial orientation in molecular interactions.
  • Sulfanyl Linkages : The sulfanyl bridge in the target compound is structurally similar to ’s imidazothiazole derivative, though the latter’s trifluoromethyl group enhances lipophilicity .

Physicochemical and Spectroscopic Data

Limited data are available for direct comparison, but key findings from analogs include:

  • Melting Points : ’s oxadiazole-piperazine compound has a melting point of 195–196°C, suggesting high crystallinity, which may correlate with the target compound’s stability .
  • NMR Signatures : The methyl-oxadiazole in shows a characteristic ^13C NMR peak at δ 175.3 ppm (oxadiazole carbonyl), while the target’s ethoxy-methoxyphenyl group would exhibit distinct aromatic and alkoxy signals .

Biologische Aktivität

The compound 3-(3-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine represents a class of heterocyclic compounds that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be described as follows:

  • Molecular Formula : C20_{20}H20_{20}BrN3_{3}O3_{3}S
  • Molecular Weight : 444.36 g/mol
  • IUPAC Name : 3-(3-bromophenyl)-6-({[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine

This compound features a pyridazine ring substituted with a bromophenyl group and a sulfanyl-linked oxadiazole moiety, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to the one exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown promising activity against various pathogens:

CompoundMIC (µg/mL)Activity
10.22Bactericidal against Staphylococcus aureus
20.25Bactericidal against Escherichia coli
30.15Fungicidal against Candida albicans

These results suggest that the structural components of the compound may enhance its interaction with microbial targets, leading to increased efficacy.

Antiplasmodial Activity

The compound's potential as an antimalarial agent is noteworthy. A related study found that specific oxadiazole derivatives exhibited high in vitro activity against Plasmodium falciparum, with IC50_{50} values ranging from 0.034 to 0.275 µM for the most active compounds. The selectivity index (SI) was also favorable, indicating low cytotoxicity in mammalian cells compared to their antimalarial activity.

Structure-Activity Relationships (SAR)

The SAR analysis of similar compounds has revealed that modifications to the aromatic substituents significantly influence biological activity:

  • Substituent Positioning : The position of substituents on the phenyl rings affects both potency and selectivity.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the lipophilicity and membrane permeability of the compounds.
  • Sulfanyl Linkage : The sulfanyl group appears essential for maintaining biological activity, possibly through enhancing binding affinity to target enzymes or receptors.

Study 1: Antimicrobial Evaluation

A study conducted on various derivatives of oxadiazoles highlighted the importance of structural diversity in achieving optimal antimicrobial activity. The compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria, confirming its broad-spectrum potential.

Study 2: Antimalarial Efficacy

In a comparative analysis involving several oxadiazole derivatives, the compound exhibited superior antiplasmodial activity compared to traditional antimalarials like chloroquine. This suggests a novel mechanism of action that warrants further investigation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.